2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol
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Overview
Description
2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a phenol group, an amino group, and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol typically involves the reaction of 4-hydroxycyclohexylamine with 2-bromoethylbenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-hydroxycyclohexylamine attacks the electrophilic carbon of 2-bromoethylbenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-1-(1-hydroxycyclohexyl)ethyl)phenol
- 2-(1-(4-Hydroxyphenyl)amino)ethyl)cyclohexanol
Uniqueness
2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol is unique due to the presence of both a phenol and a hydroxycyclohexyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[1-[(4-hydroxycyclohexyl)amino]ethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-10(13-4-2-3-5-14(13)17)15-11-6-8-12(16)9-7-11/h2-5,10-12,15-17H,6-9H2,1H3 |
InChI Key |
IBENYMQKHMECRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC2CCC(CC2)O |
Origin of Product |
United States |
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